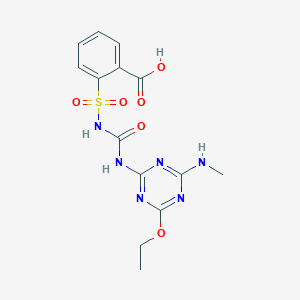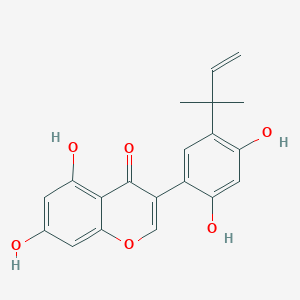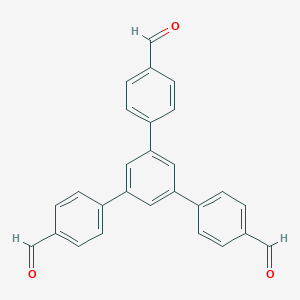![molecular formula C18H19NO3S B055018 [(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester CAS No. 159878-03-2](/img/structure/B55018.png)
[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester, commonly known as OPEP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. OPEP is a carbamate derivative that is synthesized through a specific method.
Mecanismo De Acción
OPEP's mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in the production of bacterial cell walls. This inhibition leads to the disruption of the bacterial cell wall, ultimately causing bacterial death.
Biochemical and Physiological Effects:
OPEP has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have a low potential for causing mutations and carcinogenicity. OPEP has also been shown to have anti-inflammatory effects, and its use has been associated with a reduction in inflammatory markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPEP has several advantages in laboratory experiments, including its ease of synthesis, low toxicity, and potential use as a drug candidate. However, OPEP's mechanism of action is not fully understood, and further studies are needed to fully elucidate its biological effects.
Direcciones Futuras
There are several future directions for OPEP research. One potential area of study is the development of OPEP as a drug candidate for the treatment of drug-resistant bacterial infections. Further investigation is also needed to fully understand OPEP's mechanism of action, as well as its potential use in the treatment of inflammatory diseases. Additionally, future studies could explore the use of OPEP in combination with other antimicrobial agents to enhance its effectiveness.
Métodos De Síntesis
OPEP is synthesized through the reaction of [(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-amine with phenyl chloroformate in the presence of a base. The reaction forms OPEP as a white solid with a high yield.
Aplicaciones Científicas De Investigación
OPEP has potential applications in various fields of scientific research. It has been studied for its antimicrobial and antifungal properties, and its use as a potential drug candidate for the treatment of infections caused by drug-resistant bacteria. OPEP has also been investigated for its anti-inflammatory properties, and its potential use in the treatment of inflammatory diseases such as arthritis.
Propiedades
| 159878-03-2 | |
Fórmula molecular |
C18H19NO3S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
benzyl N-[(1R)-1-[(2R)-oxiran-2-yl]-2-phenylsulfanylethyl]carbamate |
InChI |
InChI=1S/C18H19NO3S/c20-18(22-11-14-7-3-1-4-8-14)19-16(17-12-21-17)13-23-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1 |
Clave InChI |
PTFJNZDQRVPSQX-IRXDYDNUSA-N |
SMILES isomérico |
C1[C@H](O1)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES |
C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Sinónimos |
N-[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester; [R-(R*,R*)]-[Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)


![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)









